molecular formula C9H18N2 B13261916 Spiro[4.4]nonane-1,6-diamine

Spiro[4.4]nonane-1,6-diamine

Cat. No.: B13261916
M. Wt: 154.25 g/mol
InChI Key: BNILUWOCEPQBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[44]nonane-1,6-diamine is a unique organic compound characterized by its spirocyclic structure, which consists of two cyclohexane rings connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4.4]nonane-1,6-diamine typically involves the hydrogenation of spiro[4.4]nonane-1,6-dione. This process can be carried out using both homogeneous and heterogeneous catalyst systems. For instance, using [Ru(S-BINAP)Cl2]2(NEt3) as a catalyst precursor in ethanol solvent has shown high selectivity for the desired product . The choice of solvent and hydrogenation catalysts significantly influences the stereoselectivity of the products.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants and catalysts.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.4]nonane-1,6-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spiro[4.4]nonane-1,6-dione, while reduction can produce spiro[4.4]nonane-1,6-diol.

Scientific Research Applications

Spiro[4.4]nonane-1,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which Spiro[4.4]nonane-1,6-diamine exerts its effects involves its interaction with specific molecular targets. In asymmetric catalysis, it acts as a chiral ligand, coordinating with metal centers to create an environment that favors the formation of one enantiomer over the other. This process involves complexation with transition metals and subsequent catalytic cycles that lead to the desired product.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[4.5]decane-1,6-dione
  • Spiro[5.5]undecane-1,7-dione
  • Spiro[4.4]nona-3,8-diene-2,7-dione

Uniqueness

Spiro[4.4]nonane-1,6-diamine is unique due to its specific spirocyclic structure, which imparts rigidity and distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis compared to other spirocyclic compounds .

Biological Activity

Spiro[4.4]nonane-1,6-diamine is a bicyclic compound notable for its unique structural properties and potential biological activities. This compound has garnered attention in medicinal chemistry for its applications in various therapeutic areas, including anti-cancer and anti-inflammatory activities. This article delves into the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by a spirocyclic structure that provides rigidity and steric hindrance, influencing its biological interactions. The synthesis of this compound has been explored through various methodologies, often focusing on the creation of derivatives that enhance its pharmacological properties.

Antitumor Activity

One of the most significant biological activities attributed to this compound is its antitumor potential. Research indicates that platinum(IV) complexes containing this ligand exhibit strong antitumor activity against various cancer cell lines, including lung, gastric, and prostate cancers. These complexes have demonstrated reduced side effects compared to traditional chemotherapeutics, making them promising candidates for cancer treatment .

Table 1: Antitumor Activity of Platinum(IV) Complexes with this compound

Cancer TypeCell LineIC50 (µM)Side Effects
Lung CancerA5495Reduced
Gastric CancerAGS8Minimal
Prostate CancerLNCaP7Lower than cisplatin
Malignant MelanomaA3756Reduced toxicity

Inhibition of Osteoclast Activity

Recent studies have shown that derivatives of this compound can inhibit osteoclast activity, which is crucial for bone resorption processes. In a study involving ovariectomized mice (a model for postmenopausal osteoporosis), compounds derived from spiro[4.4]nonane were effective in preventing bone loss without adversely affecting bone formation .

Table 2: Inhibition of Osteoclast Activity by Spiro[4.4]nonane Derivatives

Compound IDConcentration (µM)% Inhibition of Osteoclast Activity
E731075%
E197565%
E2021070%

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antitumor Mechanism : The platinum complexes interact with DNA, forming cross-links that inhibit replication and transcription in cancer cells .
  • Osteoclast Inhibition : These compounds modulate signaling pathways associated with osteoclast differentiation and activity, particularly through inhibition of Rac activation in osteoclasts .

Case Study 1: Platinum Complexes in Cancer Therapy

A study evaluated the efficacy of cis,cis-spiro[4.4]nonane-1,6-diamine platinum(IV) complexes in treating human lung cancer cells. The results indicated significant tumor regression in vivo models with minimal side effects compared to traditional therapies .

Case Study 2: Osteoporosis Treatment

In a preclinical study using ovariectomized mice, administration of E73 significantly reduced osteoclast numbers and activity after four weeks of treatment. This suggests potential therapeutic applications for osteoporosis management .

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

spiro[4.4]nonane-4,9-diamine

InChI

InChI=1S/C9H18N2/c10-7-3-1-5-9(7)6-2-4-8(9)11/h7-8H,1-6,10-11H2

InChI Key

BNILUWOCEPQBHS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CCCC2N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.